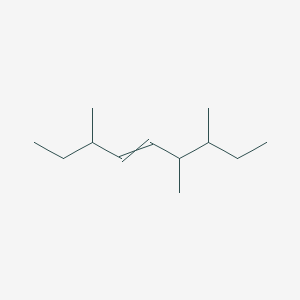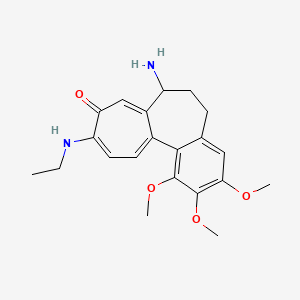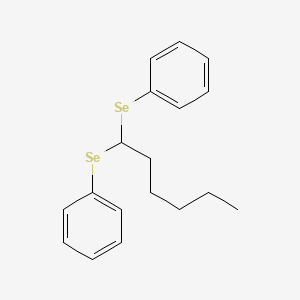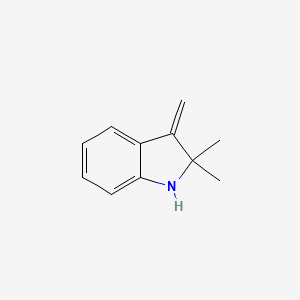![molecular formula C14H13N3O3S B14484533 4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide CAS No. 64257-55-2](/img/structure/B14484533.png)
4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with a cyano group, a hydroxyphenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonation: Aniline is then sulfonated using sulfuric acid to introduce the sulfonamide group.
Formation of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Hydroxyphenyl Group Addition: The hydroxyphenyl group is added via a Friedel-Crafts acylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, replacing the sulfonamide with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar enzyme inhibition properties.
4-Aminobenzenesulfonamide: Another sulfonamide with comparable biological activities.
4-{[Cyano(4-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide: A structural isomer with different substitution patterns.
Uniqueness
4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the cyano and hydroxyphenyl groups provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
64257-55-2 |
|---|---|
Molecular Formula |
C14H13N3O3S |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
4-[[cyano-(3-hydroxyphenyl)methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O3S/c15-9-14(10-2-1-3-12(18)8-10)17-11-4-6-13(7-5-11)21(16,19)20/h1-8,14,17-18H,(H2,16,19,20) |
InChI Key |
MLRYSYYEYIBJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C#N)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


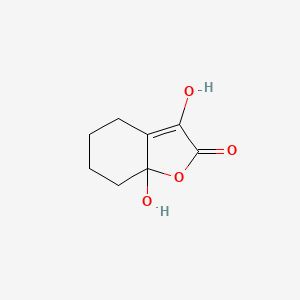
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
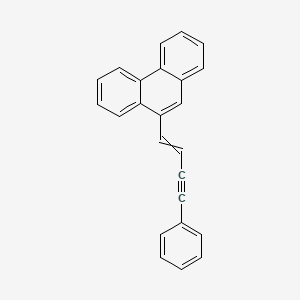

![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
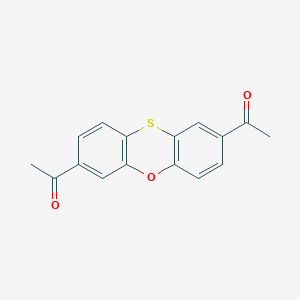
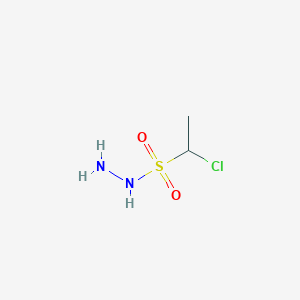

![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)

